1,4-di-tert-Butyl-2,5-dimethoxybenzene

Catalog No.
S705640
CAS No.
7323-63-9
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-di-tert-Butyl-2,5-dimethoxybenzene

CAS Number

7323-63-9

Product Name

1,4-di-tert-Butyl-2,5-dimethoxybenzene

IUPAC Name

1,4-ditert-butyl-2,5-dimethoxybenzene

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3

InChI Key

ATGCJUULFWEWPY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC

The exact mass of the compound 1,4-di-tert-Butyl-2,5-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-di-tert-Butyl-2,5-dimethoxybenzene is a sterically hindered, electron-rich aromatic compound. Its core value proposition stems from a combination of two key features derived from its structure: the electron-donating methoxy groups and the bulky tert-butyl substituents. The methoxy groups lower the molecule's oxidation potential, while the tert-butyl groups provide steric protection and significantly enhance solubility in common organic solvents. This combination makes it a well-established benchmark material for applications requiring stable, soluble, and reversible redox activity, particularly as a redox shuttle for overcharge protection in lithium-ion batteries.

Substituting 1,4-di-tert-Butyl-2,5-dimethoxybenzene with its simpler, less-substituted analog, 1,4-dimethoxybenzene, is not viable for performance-critical applications. The absence of the tert-butyl groups leads to a significantly higher oxidation potential (~4.13 V vs. Li/Li+ for the analog compared to ~3.9 V for the target compound), rendering it unsuitable for protecting cathodes like LiFePO4. Furthermore, the lack of steric hindrance in the simpler analog results in lower stability of the resulting radical cation, leading to irreversible reactions and rapid performance degradation during electrochemical cycling. This instability and incorrect potential window make the unsubstituted analog a functionally distinct and inadequate substitute in redox applications.

Precisely Tuned Oxidation Potential for LiFePO4 Cathode Protection

1,4-di-tert-Butyl-2,5-dimethoxybenzene exhibits a reversible redox potential at approximately 3.9 V vs. Li/Li+. This is significantly lower than the ~4.13 V potential of its unsubstituted analog, 1,4-dimethoxybenzene. The ~3.9 V potential is critically positioned just above the normal end-of-charge voltage for lithium iron phosphate (LiFePO4) cathodes, enabling it to act as an effective electrochemical fuse without interfering with normal operation.

Evidence DimensionFirst Oxidation Potential (vs Li/Li+)
Target Compound Data~3.9 V
Comparator Or Baseline1,4-Dimethoxybenzene: ~4.13 V
Quantified Difference~230 mV lower potential
ConditionsCyclic voltammetry in a standard lithium-ion battery electrolyte.

This specific potential is a primary procurement driver, as it makes the compound compatible with LiFePO4 cathodes, whereas common substitutes with higher potentials are not.

Superior Electrochemical Stability for Long-Cycle Life Applications

The tert-butyl groups provide significant steric protection to the aromatic ring, enhancing the stability of the radical cation formed upon oxidation. This structural feature is critical for long-term performance. Cells containing 1,4-di-tert-Butyl-2,5-dimethoxybenzene have demonstrated stable performance for over 200 cycles of 100% overcharge. In contrast, isomers and less-hindered analogs like 4-tert-butyl-1,2-dimethoxybenzene show much lower cycling performance, failing after fewer than 50 cycles under similar conditions.

Evidence Dimension100% Overcharge Cycles Survived
Target Compound Data>200 cycles
Comparator Or BaselineIsomeric analogs (e.g., DBDB, TDB): <50 cycles
Quantified Difference>4x improvement in cycling stability
ConditionsOvercharge cycling test in Li-ion cells.

For applications requiring high reliability and long operational lifetimes, such as in battery packs for vehicles or grid storage, this superior cycling stability is a non-negotiable performance requirement.

Enhanced Organic Solvent Solubility for Improved Processability

The two non-polar tert-butyl groups significantly increase the compound's solubility in the organic carbonate-based electrolytes used in lithium-ion batteries and non-aqueous redox flow batteries compared to the unsubstituted 1,4-dimethoxybenzene. While it has lower polarity than some modified derivatives, its solubility is sufficient for effective use as a redox shuttle. This property is essential for achieving the necessary concentration in the electrolyte to handle overcharge currents without precipitation, which would cause cell failure.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSufficient for effective concentration in carbonate electrolytes
Comparator Or Baseline1,4-Dimethoxybenzene: Lower solubility
Quantified DifferenceQualitatively higher, enabling higher functional concentrations
ConditionsTypical non-aqueous battery electrolytes (e.g., EC/EMC).

Higher solubility simplifies electrolyte formulation, prevents material dropout during temperature fluctuations, and ensures enough active material is available to provide robust overcharge protection, making it a more reliable component for manufacturing.

Redox Shuttle Additive for Overcharge Protection in LiFePO4-based Batteries

The compound's primary industrial application is as an electrolyte additive to prevent damage from overcharging in lithium-ion batteries with LiFePO4 cathodes. Its oxidation potential at ~3.9 V and high stability allow it to shuttle excess current between the electrodes, dissipating energy as heat and maintaining cell integrity even during prolonged overcharge events.

Soluble, Stable Catholyte Material for Non-Aqueous Redox Flow Batteries

The combination of high solubility in organic solvents, a suitable redox potential, and excellent stability of the oxidized form makes this compound a valuable candidate for the catholyte (positive electrolyte) in non-aqueous redox flow batteries, where long-term chemical stability is paramount for cost-effective energy storage.

Sterically Controlled Precursor for Organic Synthesis

In synthetic chemistry, the compound serves as a well-defined, sterically hindered building block. The bulky tert-butyl groups direct subsequent reactions to specific positions and prevent unwanted side reactions like polyalkylation, making it a useful precursor for complex organic molecules, ligands, and supramolecular structures where precise spatial control is required.

XLogP3

5.2

Other CAS

7323-63-9

Wikipedia

Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-

General Manufacturing Information

Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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